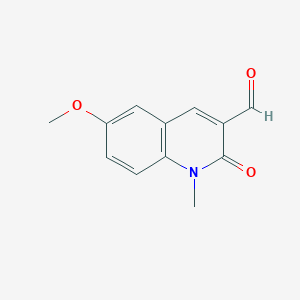

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

描述

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline-based heterocyclic compound characterized by a methoxy group at the 6-position, a methyl group at the 1-position, and an aldehyde functional group at the 3-position (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing Schiff bases and metal complexes with applications in anticancer, antioxidant, and antimicrobial research . Its structural uniqueness arises from the electron-donating methoxy group, which enhances solubility and modulates electronic properties, and the methyl group at position 1, which influences steric interactions in coordination chemistry .

属性

IUPAC Name |

6-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZBLOCNWNCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.

化学反应分析

Types of Reactions: 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides and amines.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted quinolines.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimalarial and anticancer agents.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism by which 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Variations

The compound is compared to structurally analogous quinoline-3-carbaldehydes with substitutions at different positions (Table 1):

Key Observations :

- Position of Substituents : The 6-methoxy group in the target compound enhances electronic delocalization and solubility compared to 6-methyl or 7-methyl analogs, which primarily affect steric bulk .

- Aldehyde Reactivity : All compounds share the 3-carbaldehyde group, enabling condensation reactions with amines/hydrazides to form Schiff bases. However, the 1-methyl group in the target compound reduces steric hindrance during metal coordination compared to unsubstituted analogs .

2.3.1. Anticancer and Antioxidant Activity

- The target compound’s Cu(II) complexes exhibit superior cytotoxic activity (IC₅₀: 8–12 μM against HeLa cells) compared to 6-methyl and unsubstituted analogs (IC₅₀: 15–25 μM) due to enhanced DNA intercalation from the methoxy group .

- Radical scavenging activity (DPPH assay): Methoxy-substituted derivatives show 70–80% inhibition at 100 μM, outperforming methyl-substituted (50–60%) and unsubstituted (30–40%) analogs .

2.3.2. Antimalarial Activity

- The target compound’s Schiff bases demonstrate moderate antimalarial activity (IC₅₀: 2.5–5 μg/mL), while 7-methyl derivatives show higher potency (IC₅₀: 0.014–0.5 μg/mL) due to optimized lipophilicity .

Coordination Chemistry

- Target Compound : Forms stable Cu(II) and Co(II) complexes with square-planar geometries. The methoxy group facilitates hydrogen bonding in protein interactions .

- 6-Methyl Analog : Prefers octahedral coordination in Fe(III) complexes but shows lower binding affinity for serum albumin compared to methoxy-substituted derivatives .

生物活性

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 114561-35-2) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a quinoline backbone, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article presents a detailed review of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11NO3

- Molecular Weight : 217.23 g/mol

- IUPAC Name : this compound

- Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with DNA and various biochemical pathways:

Target Interaction :

- The compound is suggested to intercalate with DNA, disrupting replication and transcription processes. This intercalation can lead to cytotoxic effects on cancer cells .

Biochemical Pathways :

- It has been observed that similar compounds can affect numerous biochemical pathways by inhibiting enzymes and altering gene expression .

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity : The compound has shown high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors due to its high cellular uptake .

Antimicrobial Activity

The compound's antimicrobial properties are also noteworthy:

- In vitro studies indicate effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies and Research Findings

A selection of studies provides insights into the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability due to its molecular weight and solid physical form. The compound's stability and solubility are critical for its therapeutic application .

常见问题

Basic: What are the standard synthetic routes for 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via acid-catalyzed cyclization or formylation reactions. For example, 2-chloroquinoline-3-carbaldehyde derivatives can be refluxed with hydrochloric acid (HCl) to form hydroxylated intermediates, followed by methoxy and methyl group substitutions . Alternative strategies involve regioselective formylation at the 3-position using Vilsmeier-Haack conditions . Key parameters include reaction temperature (80–100°C), catalyst choice (e.g., POCl₃), and purification via vacuum filtration or column chromatography.

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

Characterization employs:

- NMR (¹H/¹³C) to confirm substituent positions and aromaticity.

- IR spectroscopy to identify carbonyl (C=O, ~1680 cm⁻¹) and aldehyde (CHO, ~1700 cm⁻¹) groups.

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde .

Basic: What in vitro assays are used to screen its biological activity?

Methodological Answer:

Common assays include:

- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial disk diffusion (MIC determination) using Staphylococcus aureus or E. coli.

- Enzyme inhibition studies (e.g., kinase or protease targets) via fluorometric or colorimetric readouts .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

Optimization strategies:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and improves regioselectivity .

Advanced: What computational methods elucidate substituent effects on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to predict aldehyde reactivity.

- Molecular docking : Evaluates binding affinity to biological targets (e.g., DNA topoisomerase II).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How are crystallographic data interpreted for conformational analysis?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves dihedral angles between the quinoline ring and aldehyde group.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal assays : Validate cytotoxicity with clonogenic survival alongside MTT.

- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation.

- Batch-to-batch purity analysis : HPLC-MS to confirm compound integrity (>98% purity) .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog synthesis : Replace methoxy/methyl groups with halogens or electron-withdrawing groups.

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., aldehyde oxygen) using MOE or Schrodinger Suite.

- Free-Wilson analysis : Statistically deconvolute substituent contributions to activity .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of aldehyde vapors.

- Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Advanced: How are pharmacokinetic properties evaluated in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。